(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid
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Overview
Description
(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a hydroxyl group and a carboxylic acid group on the cyclohexane ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxocyclohexane-1-carboxylic acid using chiral catalysts. This method ensures the selective formation of the (1S,2S) enantiomer. Another method includes the resolution of racemic mixtures using chiral amines or other resolving agents .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of ketones or the use of whole-cell biocatalysts can provide efficient and sustainable routes for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and various substituted cyclohexane compounds .
Scientific Research Applications
(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug design.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound is crucial for its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Hydroxycyclohexane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Cyclohexane-1,2-dicarboxylic acid: Lacks the hydroxyl group but has similar structural features.
Cyclohexanol: Contains a hydroxyl group but lacks the carboxylic acid group.
Uniqueness
(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis .
Properties
Molecular Formula |
C7H12O3 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
SNKAANHOVFZAMR-WDSKDSINSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)O |
Origin of Product |
United States |
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